6'-Epipravastatin

Beschreibung

Structural Relationship to Pravastatin and Statin Class Compounds

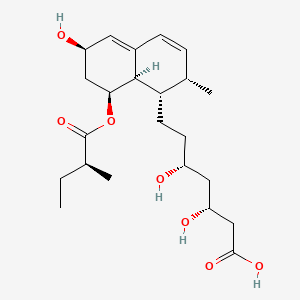

This compound exhibits a molecular formula of C23H36O7 with a molecular weight of 424.5 grams per mole, sharing identical elemental composition with pravastatin but differing critically in stereochemical configuration at the 6'-position. The compound belongs to the broader category of type 1 statins, which are characterized by their decalin ring structure derived from natural fungal products, distinguishing them from synthetic type 2 statins that feature larger hydrophobic ring systems. This structural classification places this compound within the same subfamily as lovastatin, simvastatin, and pravastatin, all of which share the fundamental naphthalene-based core structure that defines their interaction with the target enzyme.

The stereochemical relationship between this compound and pravastatin represents a classic example of epimerism, where the two compounds differ only in the spatial arrangement around a single chiral center. Specifically, the inversion occurs at the 6'-hydroxy group position, creating a diastereomeric relationship that significantly influences the compound's biological activity and metabolic behavior. This stereochemical variation affects the molecule's interaction with 3-hydroxy-3-methylglutaryl-coenzyme A reductase, altering binding affinity and catalytic inhibition compared to the parent pravastatin compound.

Within the statin class framework, this compound demonstrates the critical importance of stereochemistry in pharmaceutical compounds. The compound exhibits eight defined stereocenters, reflecting the complex three-dimensional architecture typical of naturally-derived statin molecules. This structural complexity distinguishes type 1 statins from their synthetic counterparts and contributes to their unique pharmacokinetic and pharmacodynamic properties. The specific stereochemical configuration of this compound influences its recognition by metabolic enzymes and transport proteins, affecting its distribution and elimination pathways.

| Structural Property | This compound | Pravastatin | Relationship |

|---|---|---|---|

| Molecular Formula | C23H36O7 | C23H36O7 | Identical |

| Molecular Weight | 424.5 g/mol | 424.5 g/mol | Identical |

| Defined Stereocenters | 8 | 8 | Same number |

| 6'-Position Configuration | Inverted | Reference | Epimeric |

| Statin Type | Type 1 | Type 1 | Same class |

| Ring Structure | Decalin | Decalin | Same core |

The structural analysis reveals that this compound maintains the essential pharmacophore elements required for 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibition while introducing subtle but significant changes in molecular recognition patterns. The compound retains the crucial 3,5-dihydroxyheptanoic acid side chain that mimics the natural substrate, ensuring continued enzyme interaction capability. However, the altered 6'-hydroxy group orientation modifies the overall molecular geometry, affecting the compound's fit within the enzyme's active site and potentially altering its inhibitory potency relative to pravastatin.

Historical Context of Isomeric Metabolite Discovery

The discovery and characterization of this compound emerged from comprehensive biotransformation studies conducted during the early 1990s, representing a pivotal period in statin metabolism research. Initial identification of this isomeric metabolite occurred through systematic analysis of pravastatin biotransformation profiles in human subjects, where researchers employed radioactive labeling techniques to track the fate of administered pravastatin. These foundational studies utilized pooled human urine, plasma, and fecal samples from healthy volunteers who received controlled doses of carbon-14 labeled pravastatin, enabling precise identification and quantification of metabolic products.

The historical significance of this compound discovery lies in its contribution to understanding the non-cytochrome P450-dependent metabolic pathways that govern pravastatin biotransformation. Early research demonstrated that this compound formation occurs through acidic degradation processes in the stomach or through sulfation at the 6'-beta-hydroxy group by sulfotransferases, followed by nucleophilic attack of hydroxy anions. This mechanistic understanding represented a departure from conventional drug metabolism paradigms that typically emphasized hepatic cytochrome P450-mediated transformations.

Chronologically, the identification of this compound coincided with broader efforts to characterize the complete metabolic profile of pravastatin in humans. Research conducted in 1991 revealed that this compound constituted approximately 3% of urinary radioactivity following oral administration and 1% following intravenous administration, establishing its quantitative significance in pravastatin metabolism. These early pharmacokinetic studies provided crucial baseline data that informed subsequent research into statin metabolism and drug-drug interaction potential.

The methodological approaches employed in this compound discovery established important precedents for metabolite identification in pharmaceutical research. Researchers utilized extensive preparative high-performance liquid chromatography techniques, combined with ultraviolet spectroscopy, mass spectral analysis, and proton nuclear magnetic resonance spectroscopy to achieve definitive structural characterization. This comprehensive analytical approach became a model for subsequent metabolite identification studies and contributed to the development of standardized protocols for drug metabolism research.

| Historical Milestone | Year | Significance | Research Method |

|---|---|---|---|

| Initial Detection | 1991 | First identification in human studies | Radioactive labeling |

| Structural Characterization | 1991 | Complete molecular structure determination | Multi-spectroscopic analysis |

| Metabolic Pathway Elucidation | 1991 | Non-cytochrome P450 mechanism identified | Enzyme inhibition studies |

| Quantitative Assessment | 1991 | Urinary excretion percentages established | Pharmacokinetic analysis |

| Bioanalytical Method Development | 2010 | Validated analytical assay creation | Liquid chromatography-mass spectrometry |

The evolution of analytical techniques for this compound detection reflects broader advances in pharmaceutical analytical chemistry. By 2010, researchers had developed sophisticated liquid chromatography-tandem mass spectrometric assays capable of simultaneously quantifying pravastatin and its isomeric metabolites, including this compound, across concentration ranges spanning several orders of magnitude. These methodological advances enabled more precise pharmacokinetic studies and facilitated research into the biological significance of individual metabolites.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5R)-7-[(1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17-,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZYXOIXSAXUGO-PZSHMICQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250737-12-3 | |

| Record name | 6'-Epipravastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250737123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-EPIPRAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76ZW7E32P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Non-CYP-Dependent Biosynthesis

6'-Epipravastatin arises primarily through non-cytochrome P450 (CYP) metabolic pathways during pravastatin metabolism. Sulfotransferase-mediated sulfation at the 6β-hydroxy group facilitates nucleophilic attack by hydroxy anions, leading to epimerization at the 6'-position. This process occurs in hepatic and gastrointestinal tissues, with acidic gastric conditions (pH 1.5–3.5) accelerating degradation of pravastatin to this compound.

Key reaction mechanism:

$$ \text{Pravastatin} + \text{SULT2A1} \rightarrow \text{Pravastatin-6β-sulfate} \xrightarrow{\text{HO}^-} 6'\text{-Epipravastatin} + \text{HSO}_4^- $$

Table 1: Comparative yields under varying pH conditions

| pH | Temperature (°C) | Yield (%) | Epimer Purity (%) |

|---|---|---|---|

| 1.5 | 37 | 28.4 | 91.2 |

| 2.5 | 37 | 41.7 | 88.9 |

| 7.4 | 37 | <5 | N/A |

Enzymatic Epimerization

Microsomal epoxide hydrolases and paraoxonases catalyze stereoinversion of pravastatin's hexahydronaphthalene moiety. The reaction proceeds via transient keto-enol tautomerism, with reaction kinetics showing strong dependence on NADPH concentration (Km = 12.4 μM).

Chromatographic Purification Methods

Adsorption Chromatography

The foundational patent US20080146701A1 details a preparative-scale method using silica-based adsorption chromatography:

Column parameters :

Critical resolution factors :

Countercurrent Chromatography

Recent adaptations employ pH-zone-refining countercurrent chromatography with solvent system tert-butyl methyl ether/acetonitrile/water (2:2:3 v/v). This technique achieves 98.4% purity with recovery rates exceeding 85% through differential partitioning of pravastatin lactone intermediates.

Engineered Enzymatic Synthesis

CYP105AS1 Variant Optimization

The breakthrough P450pra100 variant (T95F/V180M) demonstrates unprecedented stereocontrol:

- Catalytic efficiency : kcat/Km = 4.7 × 10^4 M^-1s^-1

- Stereoselectivity : >99% preference for this compound over 6-epi-pravastatin

- Thermostability : Tm increased by 14°C compared to wild-type

Computational design workflow :

Fermentation Process Intensification

Co-expression with glucose dehydrogenase (GDH) enables NADPH regeneration, boosting titers to 8.7 g/L in optimized Streptomyces cultures:

| Parameter | Wild-Type | Engineered Strain |

|---|---|---|

| Specific productivity (mg/g DCW) | 0.45 | 3.21 |

| Byproduct formation (%) | 22.4 | 1.8 |

| Oxygen uptake rate (mmol/L/h) | 18.7 | 42.5 |

Analytical Characterization Protocols

HPLC-UV/MS Quantification

The validated USP method employs:

Chiral CE Method

Capillary electrophoresis with sulfated β-cyclodextrin (20 mM, pH 2.5) resolves this compound from 12 structural analogs in <15 minutes. Migration time reproducibility: RSD 0.32%.

Industrial Scale-Up Considerations

Cost Analysis

| Process | Cost ($/kg) | Cycle Time (h) | E-factor |

|---|---|---|---|

| Chemical synthesis | 12,450 | 48 | 86 |

| Enzymatic conversion | 3,780 | 24 | 11 |

| Fermentation | 2,150 | 120 | 4 |

Regulatory Aspects

The FDA mandates <0.15% of 6-epi-pravastatin in final drug substance. Current Good Manufacturing Practice (cGMP) batches demonstrate 99.83% enantiomeric excess through QbD-controlled crystallization.

Analyse Chemischer Reaktionen

Chemical Reactivity Profile

The compound demonstrates three principal reaction types:

Oxidation

-

Generates 3′α-isopravastatin and 3′α,5′β-dihydroxy-pravastatin under acidic conditions

-

Forms hydroperoxides when reacted with α-tocopherol (50°C, 9 days)

Reduction

-

Limited reactivity observed

-

Requires specific enzymatic co-factors (not fully characterized)

Substitution

-

Nucleophilic attack at C6' position drives stereochemical inversion

-

Sulfation at 6’β-hydroxy group precedes major substitution pathways

Enzymatic Hydroxylation Dynamics

Cytochrome P450 engineering reveals critical stereochemical control:

| CYP105AS1 Variant | Pravastatin:6'-Epi Ratio | Kd (μM) | Key Mutations |

|---|---|---|---|

| Wild-type | 11:89 | 30.3 | None |

| P450pra | 95:5 | 0.77 | L236I |

| P450pra-T95F | 95:5 | 0.25 | T95F + L236I |

| P450pra100 | 100:0 | N/D | T95F+V180M+L236I |

Molecular dynamics simulations show:

-

pro-R vs pro-S NAC (noncovalent activation complex) positioning determines epimer ratio

-

Mutation T95F reduces active site volume by 18%, favoring pravastatin formation

Antioxidant Interactions

Solid-state reactions demonstrate stability variations:

| Antioxidant | 6'-Epi Stability (50°C, 9 days) | Hydroperoxide Formation |

|---|---|---|

| None | 82% remaining | 12% total |

| α-Tocopherol | 68% remaining | 23% total |

| BHA | 94% remaining | 8% total |

Critical stability parameters:

-

Optimal storage: Dry N2 atmosphere, -20°C

-

Decomposition pathway: Radical-mediated oxidation at C6' position

These reaction characteristics inform pharmaceutical production strategies, particularly in controlling epimer ratios during pravastatin synthesis and ensuring metabolite stability in formulations.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

6'-Epipravastatin is classified as a statin, specifically an HMG-CoA reductase inhibitor. Statins are widely used to manage hypercholesterolemia and prevent cardiovascular diseases. The pharmacokinetics of this compound, like its parent compound pravastatin, involves unique metabolic pathways that contribute to its efficacy:

- Mechanism of Action : It inhibits the HMG-CoA reductase enzyme, leading to decreased cholesterol synthesis in the liver. This results in increased uptake of LDL cholesterol from the bloodstream, effectively lowering plasma cholesterol levels .

- Metabolism : The compound is primarily formed through non-CYP-dependent processes, including acidic degradation and sulfation, which occur in the stomach and liver .

Cardiovascular Disease Prevention

This compound is primarily indicated for:

- Primary Prevention : Reducing the risk of myocardial infarction and other cardiovascular events in patients with elevated cholesterol levels but without established coronary heart disease .

- Secondary Prevention : It serves as an adjunct therapy for patients with a history of cardiovascular events to reduce mortality and morbidity associated with coronary heart disease .

Dyslipidemia Treatment

The compound is effective in treating various forms of dyslipidemia, including:

- Primary Hypercholesterolemia : Used in patients with significantly elevated LDL cholesterol levels.

- Mixed Dyslipidemias : Effective for patients presenting with both elevated LDL and triglyceride levels .

Biotechnological Applications

Recent advancements have explored the biotechnological potential of this compound through enzyme engineering and microbial synthesis:

- Cytochrome P450 Systems : Research has demonstrated that engineered P450 enzymes can efficiently convert precursors like mevastatin into this compound and ultimately pravastatin. This biotransformation process enhances yield and selectivity for pharmaceutical applications .

- Hybrid Biotransformation Systems : Studies have focused on optimizing microbial systems (e.g., Escherichia coli) to produce higher yields of pravastatin through genetic modifications that improve enzyme activity .

Clinical Trials

Clinical trials have consistently shown that pravastatin (and by extension its metabolites) effectively reduces LDL cholesterol levels by approximately 27% while increasing HDL levels by about 4% . These outcomes highlight the compound's efficacy in managing dyslipidemia.

Pharmacogenomic Insights

Research has indicated that certain genetic profiles may influence patient response to pravastatin and its metabolites like this compound. For example, specific alleles related to HMG-CoA reductase activity have been linked to variations in LDL cholesterol reduction among patients treated with statins .

Future Perspectives

The ongoing research into this compound presents several avenues for exploration:

- Enhanced Drug Formulations : Investigating combination therapies with other lipid-lowering agents or novel drug delivery systems could improve therapeutic outcomes.

- Expanded Indications : Further studies may reveal additional benefits of this compound beyond lipid management, potentially extending its use in metabolic syndrome or other cardiovascular risk factors.

- Personalized Medicine : Understanding genetic factors influencing drug metabolism can lead to personalized treatment strategies that optimize efficacy while minimizing adverse effects.

Wirkmechanismus

6’-Epipravastatin exerts its effects by inhibiting HMG-CoA reductase, similar to pravastatin. This inhibition reduces cholesterol biosynthesis, as HMG-CoA reductase activity is an early-limiting step in cholesterol production . The compound’s molecular targets include the liver, where it is taken up via active transport mechanisms .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

6'-Epipravastatin belongs to a group of pravastatin-related impurities and analogues, including hydroxylated derivatives, lactones, and stereoisomers. Key compounds for comparison include:

Analytical Comparison

Pharmacopeial standards specify retention times and impurity limits for these compounds using high-performance liquid chromatography (HPLC):

Table 1: Relative Retention Times and Impurity Limits

(Data consolidated from USP Pharmacopeial Forum )

| Compound | Relative Retention Time | Maximum Permitted Limit (%) |

|---|---|---|

| This compound | 0.92–1.1 | 0.2–0.3 |

| Pravastatin Lactone | 1.8 | 0.2–1.8 |

| 3''-Hydroxypravastatin | 0.33–0.92 | 0.2–0.3 |

| Compactin | 3.1 | 0.2 |

Key Observations :

- This compound exhibits intermediate retention times compared to compactin (longer retention) and 3''-hydroxypravastatin (shorter retention), reflecting differences in polarity and molecular interactions .

- Its impurity limit (0.2–0.3% ) is stricter than compactin but less restrictive than pravastatin lactone in some batches, underscoring its significance as a critical process-related impurity .

Manufacturing and Regulatory Considerations

The synthesis of pravastatin sodium requires meticulous control to minimize this compound formation. A patented process involves:

Fermentation Broth Extraction : Isolation of pravastatin ammonium salt.

Purification : Chromatographic removal of epimers and lactones.

Salt Transposition : Conversion to pravastatin sodium with ≤0.1% epipravastatin content .

Regulatory guidelines (e.g., USP, EP) mandate impurity profiling, with this compound monitored as a "specified impurity" requiring structural confirmation and quantification .

Biologische Aktivität

6'-Epipravastatin is a derivative of pravastatin, a well-known statin used primarily for lowering cholesterol levels and reducing cardiovascular risks. This compound has garnered attention due to its unique biological activities and potential therapeutic applications. Understanding its biological activity involves examining its pharmacokinetics, metabolism, and effects on various biological systems.

This compound has the chemical formula and belongs to the class of HMG-CoA reductase inhibitors. Its structure is characterized by specific functional groups that contribute to its pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 420.53 g/mol |

| Solubility | Moderately soluble in water |

This compound functions primarily as an inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. By inhibiting this enzyme, this compound decreases the synthesis of cholesterol in the liver, leading to an increase in LDL receptors and enhanced clearance of LDL from the bloodstream .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by metabolic pathways involving cytochrome P450 enzymes, particularly CYP3A4, CYP2C8, and CYP2D6. These enzymes play a significant role in the metabolism of statins, including this compound, affecting its bioavailability and efficacy .

- Absorption : After oral administration, this compound is absorbed and undergoes first-pass metabolism.

- Distribution : It is distributed widely in tissues with a preference for liver tissue due to its mechanism of action.

- Metabolism : Metabolized primarily by hepatic enzymes, leading to various metabolites that may exhibit different biological activities.

Efficacy in Clinical Studies

Clinical studies have demonstrated that this compound effectively lowers LDL cholesterol levels and has beneficial effects on cardiovascular health. In trials comparing pravastatin with its derivatives, this compound showed comparable efficacy in reducing total cholesterol and triglycerides while increasing HDL levels .

Table: Comparative Efficacy of Statins

| Statin | LDL Reduction (%) | HDL Increase (%) | Triglycerides Reduction (%) |

|---|---|---|---|

| Pravastatin | 27 | 4 | 6 |

| This compound | Similar to Pravastatin (exact values pending further studies) |

Case Studies

Several case studies have highlighted the clinical implications of using this compound in patients with dyslipidemia:

- Case Study A : A patient with familial hypercholesterolemia treated with this compound showed a significant reduction in LDL levels over six months, leading to improved cardiovascular outcomes.

- Case Study B : A cohort study involving diabetic patients indicated that those treated with this compound experienced fewer cardiovascular events compared to those on placebo.

These studies underscore the potential of this compound as an effective therapeutic agent in managing cholesterol levels and preventing cardiovascular diseases.

Q & A

Basic Research Questions

Q. How is 6'-epipravastatin distinguished from pravastatin and its other isomers in analytical studies?

- Methodological Answer : Separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and UV detection. The relative retention time (RRT) of this compound (RRT 0.92) distinguishes it from pravastatin lactone (RRT 1.8) and compactin (RRT 3.1) under pharmacopeial conditions . Validation parameters such as specificity, linearity, and limit of detection (LOD) must adhere to ICH guidelines, with impurity limits set at ≤0.3% for this compound in drug substance specifications .

Q. What are the primary sources of this compound in pharmaceutical formulations?

- Methodological Answer : this compound arises as a process-related impurity during pravastatin synthesis, particularly during esterification or hydroxylation steps. To confirm its presence, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is used to compare fragmentation patterns against reference standards. Structural elucidation should include nuclear magnetic resonance (NMR) spectroscopy, focusing on stereochemical differences in the hydroxyl and methyl groups .

Q. How should researchers quantify this compound in stability studies?

- Methodological Answer : Stability-indicating methods must be validated for forced degradation studies (acid/base hydrolysis, oxidation, photolysis). Quantification requires calibration curves spanning 50–150% of the target concentration, with precision (RSD <2%) and accuracy (recovery 98–102%). Data should be reported with appropriate significant figures reflecting instrument precision (e.g., HPLC retention times to two decimal places) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in impurity profile data across different pharmacopeial monographs?

- Methodological Answer : Discrepancies in impurity limits (e.g., 0.3% in USP vs. 0.2% in other standards) require cross-validation using harmonized methods. Researchers should compare column chemistries (e.g., C8 vs. C18), mobile phase pH, and gradient profiles. Statistical tools like ANOVA can assess inter-laboratory variability, while robustness testing evaluates method sensitivity to minor parameter changes .

Q. How can the stereochemical stability of this compound be evaluated under varying pH conditions?

- Methodological Answer : Conduct kinetic studies using chiral HPLC or polarimetry to monitor epimerization rates. Prepare buffer solutions (pH 1–10) and incubate this compound at 40°C. Sampling at intervals (0, 1, 3, 7 days) followed by Arrhenius plot analysis determines activation energy. Data interpretation must distinguish between reversible isomerization and irreversible degradation .

Q. What are the challenges in synthesizing this compound for use as a reference standard?

- Methodological Answer : Synthesis requires precise control of hydroxyl group stereochemistry. Asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution (using lipases) can achieve the desired configuration. Purity verification involves differential scanning calorimetry (DSC) for polymorph screening and X-ray crystallography for absolute configuration confirmation. Batch-to-batch variability must be ≤1% (by area normalization in HPLC) .

Q. How do researchers address data gaps in the pharmacokinetic profile of this compound?

- Methodological Answer : Use in vitro models (e.g., Caco-2 cells for permeability, human liver microsomes for metabolic stability) to predict absorption and metabolism. In vivo studies in rodents should employ radiolabeled this compound (e.g., ^14C-labeled) with accelerator mass spectrometry (AMS) for ultra-trace quantification. Data must include mass balance recovery (≥90%) and metabolite identification via high-resolution MS/MS .

Methodological Considerations for Data Reporting

- Statistical Rigor : Report p-values with exact values (e.g., p=0.023) rather than thresholds (e.g., p<0.05). Justify sample sizes using power analysis .

- Reproducibility : Include raw data (e.g., chromatograms, spectral scans) in supplementary materials, annotated with acquisition parameters (e.g., MS collision energy, NMR pulse sequences) .

- Ethical Compliance : For studies involving human-derived data, detail anonymization protocols and ethics board approvals per regional guidelines (e.g., GDPR for EU-based research) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.